molecular formula C14H13F3N2O4S2 B2591915 3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795481-47-8

3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2591915
CAS No.: 1795481-47-8
M. Wt: 394.38
InChI Key: SUFBIOMIUCSWBL-UHFFFAOYSA-N
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Description

3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a synthetic small molecule characterized by a thiazolidine-2,4-dione (TZD) core fused with a pyrrolidine ring. The pyrrolidine moiety is sulfonylated at the 1-position by a 3-(trifluoromethyl)phenyl group. The TZD core is a well-known pharmacophore in medicinal chemistry, often associated with antidiabetic and anticancer activities, though this compound’s specific biological targets remain under investigation .

Properties

IUPAC Name

3-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O4S2/c15-14(16,17)9-2-1-3-11(6-9)25(22,23)18-5-4-10(7-18)19-12(20)8-24-13(19)21/h1-3,6,10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFBIOMIUCSWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thiazolidine-2,4-dione moiety can be introduced through a reaction with thioglycolic acid or its derivatives. The trifluoromethylphenyl sulfonyl group is usually added via sulfonylation reactions using reagents like trifluoromethanesulfonic anhydride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts can enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include trifluoromethanesulfonic anhydride for sulfonylation, thioglycolic acid for thiazolidine ring formation, and various oxidizing and reducing agents for functional group transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have indicated that derivatives of thiazolidine-2,4-dione compounds exhibit antiviral properties. For instance, a series of N-heterocycles related to thiazolidine derivatives have shown efficacy against viruses such as the measles virus and dengue virus. These compounds often demonstrate activity at low micromolar concentrations, suggesting their potential as therapeutic agents in viral infections .

Anticancer Properties
Compounds containing the thiazolidine structure have been evaluated for anticancer activity. For example, derivatives have been synthesized and tested against various cancer cell lines, showing promising results with IC50 values indicating effective cytotoxicity. In particular, certain derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, which is crucial for developing safer cancer therapies .

Pharmacological Insights

Mechanism of Action
The mechanism by which thiazolidine derivatives exert their pharmacological effects often involves the modulation of specific biological pathways. For instance, some studies suggest that these compounds may interact with sigma receptors or other cellular targets, influencing pathways related to cell proliferation and apoptosis. This interaction is particularly relevant in the context of developing drugs for neurodegenerative diseases and addiction .

Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazolidine derivatives is vital for optimizing their biological activity. Research has shown that modifications at specific positions on the thiazolidine ring can significantly enhance or diminish activity. For example, substituents such as trifluoromethyl groups have been linked to increased potency against certain biological targets .

Material Science Applications

Synthesis of Functional Materials
The unique chemical properties of thiazolidine derivatives allow their use in synthesizing functional materials. These materials can be utilized in various applications, including drug delivery systems and sensors. The ability to modify the thiazolidine structure enables researchers to tailor materials for specific functions, enhancing their applicability in biomedical fields .

Case Studies

Study Focus Findings
Study 1Antiviral Activity3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine derivatives showed significant activity against measles virus with EC50 values < 0.35 μM .
Study 2Anticancer PropertiesDerivatives exhibited selective cytotoxicity against A549 and MCF-7 cell lines with IC50 values ranging from 1.962 to 4.496 μM .
Study 3Mechanism ExplorationInteraction with sigma receptors was noted to influence cellular proliferation pathways, providing insights into neuroprotective effects .

Mechanism of Action

The mechanism of action of 3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the sulfonyl group can form strong interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

The compound belongs to a broader class of TZD derivatives, many of which are designed as kinase inhibitors. Below is a detailed comparison with structurally and functionally related analogs, primarily focusing on the YPC series of pan-Pim kinase inhibitors reported by Yakult Honsha .

Structural Comparison
Compound Name Core Structure Key Substituents Functional Modifications
3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione TZD + pyrrolidine 3-(Trifluoromethyl)phenylsulfonyl Sulfonyl linker, trifluoromethyl group
YPC-21440 TZD + imidazo[1,2-b]pyridazine 4-(4-Methylpiperazin-1-yl)phenyl Imidazopyridazine core, methylpiperazine
YPC-21813 TZD + imidazo[1,2-b]pyridazine 4-(4-Pentylpiperazin-1-yl)-3-fluorophenyl Fluorine substitution, pentylpiperazine
YPC-21817 MsOH TZD + imidazo[1,2-b]pyridazine (salt) 4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl + methanesulfonate Ethylpiperazine, salt formulation for solubility

Key Observations :

  • Core Heterocycles : The target compound uses a pyrrolidine-TZD scaffold, while YPC analogs employ an imidazo[1,2-b]pyridazine-TZD hybrid. The latter’s extended π-system may enhance kinase binding via aromatic stacking .
  • Substituent Diversity : The trifluoromethyl group in the target compound improves metabolic stability and membrane permeability compared to YPC’s piperazine derivatives, which prioritize kinase selectivity (e.g., pentyl/ethyl chains in YPC-21813/21817 modulate lipophilicity and target engagement) .
Pharmacological and Biochemical Comparisons
Parameter Target Compound YPC-21440 YPC-21817 MsOH
Primary Target Undisclosed (putative kinase inhibitor) Pan-Pim kinases (Pim-1, Pim-2, Pim-3) Pan-Pim kinases
IC50 (Pim-1) Not reported 0.8 nM 1.2 nM
Selectivity Unknown >100-fold selectivity over FLT3, CDK2 Similar selectivity profile to YPC-21440
Solubility Moderate (DMSO/glucose-dependent) Low (improved with methanesulfonate salt) High (due to salt formulation)
In Vivo Efficacy Not tested Tumor growth inhibition in xenograft models Enhanced bioavailability vs. non-salt forms

Key Findings :

  • Potency: While the target compound’s activity remains uncharacterized, YPC analogs exhibit low-nanomolar IC50 values against Pim kinases, a critical target in oncology. The absence of an imidazopyridazine core in the target compound may reduce potency unless compensated by its sulfonyl-pyrrolidine motif .
  • Selectivity: YPC derivatives demonstrate high selectivity for Pim kinases over related kinases (e.g., FLT3). The target compound’s selectivity profile is unknown but could differ due to its distinct sulfonyl group .
  • Formulation Challenges : The target compound’s reliance on DMSO/glucose mirrors early-stage YPC analogs, whereas salt formulations (e.g., YPC-21817 MsOH) address solubility limitations in later-stage compounds .

Biological Activity

The compound 3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H12F3NO4SC_{12}H_{12}F_3NO_4S and a molecular weight of approximately 323.29 g/mol. The presence of the trifluoromethyl group and the thiazolidine core structure contributes to its unique biological properties.

PropertyValue
Molecular FormulaC12H12F3NO4SC_{12}H_{12}F_3NO_4S
Molecular Weight323.29 g/mol
CAS Number251096-97-6

Research indicates that thiazolidine derivatives, including this compound, may exhibit several biological activities:

  • Antiviral Activity : Thiazolidines have been reported to possess antiviral properties, particularly against influenza viruses and other RNA viruses by inhibiting viral replication mechanisms .
  • Antitumor Effects : Studies have shown that thiazolidinones can induce apoptosis in cancer cells, with specific derivatives demonstrating significant cytotoxicity against glioblastoma cells .
  • Anti-inflammatory Properties : The compound has been associated with anti-inflammatory effects, potentially through modulation of immune responses or inhibition of pro-inflammatory cytokines .

Antiviral Activity

A study highlighted the antiviral potential of thiazolidine derivatives against various viruses. The compound was tested in vitro for its ability to inhibit viral replication in cell cultures, showing effective results at low micromolar concentrations .

Antitumor Activity

Research conducted by Da Silva et al. evaluated the cytotoxicity of thiazolidinones against glioblastoma multiforme (GBM). The study found that specific derivatives exhibited potent antitumor activity by significantly reducing cell viability in GBM cell lines . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

In another investigation, thiazolidinediones were assessed for their anti-inflammatory effects. The findings suggested that these compounds could reduce inflammation markers in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and how can purity be validated?

Methodological Answer: The synthesis typically involves sulfonylation of pyrrolidine intermediates followed by coupling with thiazolidine-2,4-dione. Key steps include:

  • Sulfonylation : React 3-(trifluoromethyl)benzenesulfonyl chloride with pyrrolidin-3-amine under basic conditions (e.g., triethylamine in THF) to form the sulfonamide intermediate .
  • Coupling : Use nucleophilic substitution or Mitsunobu conditions to attach the thiazolidine-2,4-dione moiety.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks in 1^1H-NMR) .

Q. How can the stereochemistry and structural conformation of this compound be confirmed?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with a suitable solvent (e.g., DMSO) and analyze single-crystal data to resolve bond angles, torsional strain, and stereochemistry .
  • Vibrational Spectroscopy : Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated spectra to confirm functional groups (e.g., sulfonyl S=O stretch at ~1350 cm1^{-1}) .
  • NOESY NMR : Detect spatial proximity of protons (e.g., pyrrolidine and thiazolidine rings) to infer 3D conformation .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against PPARγ (peroxisome proliferator-activated receptor gamma) using fluorescence polarization assays, given structural similarity to thiazolidinedione-based agonists .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess anti-proliferative activity. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
  • Solubility Assessment : Perform shake-flask experiments in PBS (pH 7.4) to determine logP and guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog Synthesis : Modify the (3-trifluoromethylphenyl)sulfonyl group (e.g., replace trifluoromethyl with cyano or methoxy) and assess changes in potency .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with sulfonyl oxygen) in target proteins .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression on a library of derivatives .

Q. What experimental strategies resolve contradictions in biological data (e.g., inconsistent IC50_{50}50​ values across studies)?

Methodological Answer:

  • Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and assay incubation times .
  • Orthogonal Assays : Validate enzyme inhibition results with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50} = -log(IC50_{50})) and assess batch effects (e.g., solvent lot variability) .

Q. How does the compound’s environmental fate and ecotoxicological impact align with green chemistry principles?

Methodological Answer:

  • Degradation Studies : Perform hydrolysis (pH 7–9, 25–50°C) and photolysis (UV-Vis irradiation) to identify breakdown products .
  • Ecotoxicology : Test acute toxicity on Daphnia magna (48-hour LC50_{50}) and algae (Chlorella vulgaris, growth inhibition) .
  • Life-Cycle Assessment (LCA) : Quantize energy consumption and waste generation during synthesis using tools like GREENSCOPE .

Q. What advanced spectroscopic techniques characterize its interaction with serum proteins?

Methodological Answer:

  • Circular Dichroism (CD) : Monitor changes in protein secondary structure (e.g., human serum albumin) upon ligand binding .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}, koff_{off}) in real-time using immobilized protein .
  • NMR Titration : Track chemical shift perturbations in 19^{19}F-NMR to map binding pockets .

Methodological Challenges and Solutions

Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for bioactivity?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with a Chiralpak IA column to separate enantiomers and quantify enantiomeric excess (ee) .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrrolidine ring formation .
  • Bioactivity Testing : Compare IC50_{50} values of individual enantiomers to identify stereospecific effects (e.g., R-enantiomer may show 10-fold higher PPARγ affinity) .

Q. What computational tools predict metabolic pathways and potential toxic metabolites?

Methodological Answer:

  • In Silico Metabolism : Use software like ADMET Predictor or GLORY to identify likely Phase I/II metabolites (e.g., sulfonyl group oxidation) .
  • CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., Vivid® kits) .
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

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